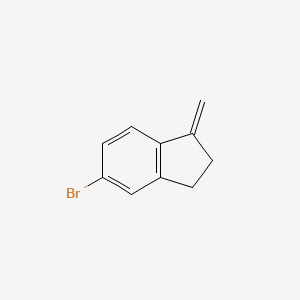

5-Bromo-1-methylene-2,3-dihydro-1H-indene

Description

Properties

IUPAC Name |

6-bromo-3-methylidene-1,2-dihydroindene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br/c1-7-2-3-8-6-9(11)4-5-10(7)8/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLUWPKLJNDZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90730400 | |

| Record name | 5-Bromo-1-methylidene-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875306-81-3 | |

| Record name | 5-Bromo-2,3-dihydro-1-methylene-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875306-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methylidene-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methylene-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-1-methylene-2,3-dihydro-1H-indene molecular structure

An In-depth Technical Guide to the Molecular Structure and Synthesis of 5-Bromo-1-methylene-2,3-dihydro-1H-indene

Abstract

This technical guide provides a comprehensive analysis of 5-Bromo-1-methylene-2,3-dihydro-1H-indene, a halogenated indene derivative of significant interest to the fields of organic synthesis and medicinal chemistry. The document elucidates the molecule's core structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Wittig reaction. By detailing the mechanistic rationale behind experimental choices and outlining robust characterization methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals. The potential applications of this compound as a versatile synthetic intermediate for developing novel therapeutics, particularly in oncology and neurology, are also explored, grounded in the established bioactivity of the indene scaffold.

Introduction: The Indene Scaffold in Modern Drug Discovery

The indene ring system is a prominent structural motif found in numerous bioactive pharmaceutical agents and natural products.[1] Its rigid, bicyclic framework serves as a valuable scaffold for designing molecules with specific three-dimensional orientations, enabling precise interactions with biological targets. Indene derivatives have shown promise as tubulin polymerization inhibitors, demonstrating potent anti-angiogenic and antitumor properties.[2]

The strategic introduction of a bromine atom, as seen in 5-Bromo-1-methylene-2,3-dihydro-1H-indene, is a well-established strategy in drug design.[3] Halogenation can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile by enhancing membrane permeability, improving binding affinity through halogen bonding, and altering metabolic pathways. Precursors like bromo-indanones are recognized for their utility in developing compounds targeting neurological disorders and cancer, highlighting the therapeutic potential of their derivatives.[4] 5-Bromo-1-methylene-2,3-dihydro-1H-indene, with its exocyclic double bond, offers a reactive handle for further chemical modifications, positioning it as a key building block for creating libraries of novel drug candidates.

Molecular Structure and Physicochemical Properties

Structural Elucidation

5-Bromo-1-methylene-2,3-dihydro-1H-indene is characterized by a dihydro-1H-indene core, which consists of a benzene ring fused to a five-membered cyclopentene ring. A bromine atom is substituted at the 5-position of the aromatic ring, and an exocyclic methylene (=CH₂) group is attached at the 1-position of the five-membered ring.

Caption: Workflow for the synthesis via the Wittig reaction.

Experimental Protocol: Wittig Olefination

This protocol describes a representative, self-validating procedure for the synthesis of 5-Bromo-1-methylene-2,3-dihydro-1H-indene.

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

5-Bromo-2,3-dihydro-1H-inden-1-one

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

Protocol:

-

Ylide Generation:

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents).

-

Add anhydrous THF via syringe and stir to form a suspension.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The causality for this slow, cooled addition is to control the exothermic deprotonation and prevent side reactions. The solution will typically turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

-

Olefination Reaction:

-

Dissolve 5-Bromo-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask.

-

Transfer the ketone solution via cannula into the flask containing the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

The resulting crude product will contain the desired alkene and triphenylphosphine oxide. Purify this mixture using flash column chromatography on silica gel (a typical eluent system would be a gradient of hexanes and ethyl acetate). The separation of the non-polar product from the more polar phosphine oxide byproduct serves as a validation of the reaction's success.

-

Combine the product-containing fractions and remove the solvent in vacuo to yield 5-Bromo-1-methylene-2,3-dihydro-1H-indene as a purified solid or oil.

-

Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table outlines the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy, which are essential for structural verification.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic | ~7.4-7.1 | m | 3H, Ar-H |

| Vinylic | ~5.4 | s | 1H, =CH₂ |

| Vinylic | ~5.0 | s | 1H, =CH₂ |

| Aliphatic | ~3.0 | t | 2H, C3-H₂ |

| Aliphatic | ~2.6 | t | 2H, C2-H₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Aromatic | ~145-120 | 6C, Ar-C & Ar-C-Br |

| Vinylic | ~148 | C1 |

| Vinylic | ~105 | =CH₂ |

| Aliphatic | ~35 | C3 |

| Aliphatic | ~30 | C2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The disappearance of the strong C=O stretch from the starting material (~1700 cm⁻¹) is a primary indicator of a successful reaction.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| Alkene C=C stretch | ~1650 |

| Aromatic C=C stretch | ~1600, ~1475 |

| C-Br stretch | 700-500 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. A key diagnostic feature for this compound is the isotopic pattern of bromine. The molecular ion peak (M⁺) will appear as two peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M+2).

Applications in Drug Discovery and Development

5-Bromo-1-methylene-2,3-dihydro-1H-indene is not typically an end-product but rather a highly valuable intermediate for constructing more complex molecular architectures. [5]

-

Scaffold for Bioactive Molecules: The indene core is a privileged structure in medicinal chemistry. This compound provides a ready-made scaffold that can be elaborated upon.

-

Oncology and Neurology Research: Given that its precursor, 4-Bromo-1-indanone, is used to develop compounds for neurological disorders and oncology, this methylene derivative is a prime candidate for similar applications. [4]The exocyclic double bond can be functionalized through various reactions (e.g., epoxidation, dihydroxylation, Michael addition) to generate diverse libraries of test compounds.

-

Tubulin Polymerization Inhibitors: Dihydro-1H-indene derivatives have been identified as a novel class of tubulin polymerization inhibitors. [2]This compound could serve as a starting point for synthesizing analogs with potent anticancer and anti-angiogenic activity.

Safety and Handling

Based on aggregated GHS data for this compound, appropriate safety precautions are mandatory. [6]

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [6]* Precautions:

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust, fumes, or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

References

-

PubChem. (n.d.). 5-Bromo-1H-inden-2(3H)-one. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 5-bromo-1-methylene-2,3-dihydro-1H-indene. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). New indene-derivatives with anti-proliferative properties. Retrieved January 28, 2026, from [Link]

-

Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved January 28, 2026, from [Link]

-

National Institutes of Health. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. Retrieved January 28, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Indene, 2,3-dihydro-5-methyl- (CAS 874-35-1). Retrieved January 28, 2026, from [Link]

-

MDPI. (n.d.). Theoretical Study of the Aza-Wittig Reaction. Retrieved January 28, 2026, from [Link]

-

Semantic Scholar. (n.d.). Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling proc. Retrieved January 28, 2026, from [Link]

-

National Institutes of Health. (n.d.). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach. PMC. Retrieved January 28, 2026, from [Link]

-

LinkedIn. (n.d.). Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved January 28, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved January 28, 2026, from [Link]

-

PY Genrone Intermediates Pvt. Ltd. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation of 1-(2-Benzimidazolyl)-2-Substituted Ethylene Derivatives by the Wittig Reaction. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-[2-(2-methylprop-1-enylidene)-2,3-dihydro-1H-benzimidazole-1-yl]-1-napthol via azo group insertion of dimethylvinylidene carbene under phase transfers catalysis conditions. Retrieved January 28, 2026, from [Link]

-

ChemBK. (n.d.). 5-Bromo-6-methyl-2,3-dihydro-1H-indene. Retrieved January 28, 2026, from [Link]

Sources

- 1. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5-bromo-1-methylene-2,3-dihydro-1H-indene | C10H9Br | CID 58840930 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Bromo-1-methylene-2,3-dihydro-1H-indene safety and hazards

Technical Safety Monograph: 5-Bromo-1-methylene-2,3-dihydro-1H-indene

Executive Summary

5-Bromo-1-methylene-2,3-dihydro-1H-indene (CAS: 875306-81-3) is a halogenated indene derivative utilized primarily as an intermediate in organic synthesis, particularly in the development of pharmaceutical scaffolds and advanced materials.[1] Its chemical architecture—featuring a reactive exocyclic methylene group and an aryl bromide moiety—imparts significant synthetic utility but also distinct stability and toxicity hazards.[1]

This guide provides a rigorous safety framework for researchers, emphasizing the management of its lacrimatory potential , polymerization risks , and acute toxicity . Handling requires strict adherence to engineering controls to prevent respiratory sensitization and uncontrolled reactivity.[1]

Chemical Identity & Physicochemical Profile

| Parameter | Specification |

| IUPAC Name | 6-bromo-3-methylidene-1,2-dihydroindene |

| CAS Number | 875306-81-3 |

| Molecular Formula | C₁₀H₉Br |

| Molecular Weight | 209.08 g/mol |

| Physical State | Pale yellow to colorless liquid (typically) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Reactivity | High (Michael acceptor, aryl halide cross-coupling) |

Hazard Identification & Mechanistic Toxicology

The compound is classified under GHS standards with the Signal Word: WARNING .[1][2][3]

GHS Classification & H-Statements

| Code | Hazard Statement | Mechanistic Insight |

| H302 | Harmful if swallowed | Acute Oral Toxicity: Lipophilic nature facilitates rapid gastrointestinal absorption.[1] Metabolic processing may release bromide ions or reactive epoxide intermediates.[1] |

| H315 | Causes skin irritation | Dermal Toxicity: The compound acts as a solvent and alkylating agent, stripping lipids from the stratum corneum and potentially reacting with nucleophilic skin proteins. |

| H319 | Causes serious eye irritation | Ocular Toxicity: High vapor pressure and reactivity with mucosal membranes can cause severe lacrimation and corneal opacity if untreated.[1] |

| H335 | May cause respiratory irritation | Inhalation Toxicity: The exocyclic methylene group makes the molecule a potential Michael acceptor, capable of alkylating cysteine residues in the respiratory tract, leading to inflammation. |

Structure-Activity Relationship (SAR) Alerts

-

Exocyclic Double Bond (Methylene): This structural motif is prone to spontaneous polymerization (dimerization) and oxidation.[1] It poses a risk of exothermic runaway if stored improperly without stabilization.[1]

-

Aryl Bromide: While generally stable, this moiety increases lipophilicity, enhancing bioavailability and potential CNS penetration.

Safe Handling & Containment Strategy

Core Directive: Treat as a potent alkylating agent and potential sensitizer.[1] All manipulations must occur within a controlled environment.[1]

Engineering Controls

-

Primary Containment: All open-vessel operations (weighing, transfer) must be performed in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.[1]

-

Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the methylene group.[1]

Personal Protective Equipment (PPE) Matrix

-

Respiratory: NIOSH-approved respirator with OV/AG (Organic Vapor/Acid Gas) cartridges if working outside a hood (not recommended).[1]

-

Dermal: Double-gloving recommended.[1] Inner layer: Nitrile (4 mil); Outer layer: Nitrile (8 mil) or Laminate film (Silver Shield) for prolonged exposure.[1]

-

Ocular: Chemical splash goggles.[1] Face shield required for scale-up (>10g) operations.[1]

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerated).

-

Light: Protect from light (amber vials/foil wrap) to prevent photolytic debromination.[1]

-

Stabilization: Check for the presence of stabilizers (e.g., BHT) if stored for long periods, as the methylene group is prone to polymerization.

Emergency Response Protocols

The following decision tree outlines the critical response path for exposure or loss of containment.

Figure 1: Critical Decision Path for Emergency Response involving 5-Bromo-1-methylene-2,3-dihydro-1H-indene.[1][4][5]

Experimental Workflow: Safe Synthesis Setup

When utilizing this compound in cross-coupling (e.g., Suzuki-Miyaura) or polymerization reactions, follow this self-validating workflow to ensure safety and yield integrity.

Figure 2: Operational workflow emphasizing purity validation prior to reaction initiation.

Protocol Notes:

-

Quality Check: Before use, obtain a ¹H NMR.[1] Look for broadening of the methylene peaks (approx.[1] 5.0–6.0 ppm), which indicates polymerization. If polymerized, the reagent may be unreactive or hazardous to heat.

-

Quenching: Do not quench directly into strong acid or base, which may trigger rapid polymerization of unreacted material.[1] Use a buffered ammonium chloride solution.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58840930, 5-bromo-1-methylene-2,3-dihydro-1H-indene. Retrieved January 28, 2026, from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 5-bromo-1-methylene-2,3-dihydro-1H-indene.[1][4][5] Retrieved January 28, 2026, from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved January 28, 2026, from [Link][1]

Sources

- 1. 5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gelest.com [gelest.com]

- 3. fishersci.com [fishersci.com]

- 4. 5-bromo-1-methylene-2,3-dihydro-1H-indene | C10H9Br | CID 58840930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-1H-inden-2(3H)-one | C9H7BrO | CID 19711238 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and history of substituted indenes

An In-Depth Technical Guide to the Discovery and History of Substituted Indenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indene scaffold, a bicyclic aromatic hydrocarbon comprising a benzene ring fused to a cyclopentene ring, represents a cornerstone in both industrial and medicinal chemistry.[1][2] Initially discovered as a component of coal tar, its unique structural and electronic properties have driven over a century of chemical exploration.[1][3] This guide provides a comprehensive overview of the historical discovery of indene, the evolution of synthetic methodologies for its substitution, and its emergence as a privileged scaffold in modern drug development. We will traverse from classical synthetic approaches to the advent of sophisticated transition-metal-catalyzed reactions that offer unparalleled control over molecular architecture. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into the synthesis and application of these versatile molecules. Detailed protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for professionals in the field.

The Genesis of Indene: From Industrial Byproduct to Synthetic Target

The story of indene begins not in a pristine laboratory but in the industrial heart of the 19th century. It was first isolated from the fractional distillation of coal tar, a complex mixture of aromatic hydrocarbons.[1][3] For many years, its primary industrial application was as a monomer, along with coumarone, for the production of thermoplastic resins used in paints, adhesives, and coatings.[1][4] This industrial origin underscores its abundance and initial perception as a bulk chemical rather than a fine chemical intermediate.

The chemical structure of indene (C₉H₈) presents a unique combination of an aromatic benzene ring and a reactive cyclopentene moiety.[2][4] This fusion imparts a specific reactivity profile, including the unusual acidity of the methylene protons (pKa ≈ 20 in DMSO), which facilitates the formation of the indenyl anion.[2][5] This anion is aromatic, satisfying Hückel's rule with 10 π-electrons, a property that heavily influences the regioselectivity of substitution reactions and makes the indene core a versatile ligand in organometallic chemistry.[2][5]

Caption: The chemical structure of 1H-Indene.

Early synthetic efforts, such as those reported by Miller and Rohde in 1890, laid the groundwork for constructing the indene skeleton, moving it from a mere isolate to a molecule that could be purposefully synthesized and modified.[2] However, these classical methods often required harsh conditions and offered limited control over substitution patterns, paving the way for the more elegant and efficient methods that would follow.

The Evolution of Synthesis: Crafting Complexity on the Indene Core

The journey to create specifically substituted indenes has been marked by significant advancements in synthetic organic chemistry. The need for precise functionalization, driven largely by the demands of medicinal chemistry and materials science, spurred the development of novel and highly selective reactions.

Classical Approaches: The Foundation

Early methodologies for synthesizing substituted indenes often relied on intramolecular cyclization reactions. A prominent example is the acid-catalyzed cyclization of diaryl- or alkyl aryl-1,3-dienes. This approach leverages the formation of a stable benzylic carbocation intermediate, which then undergoes an electrophilic aromatic substitution to close the five-membered ring.[6]

Another foundational method is the Knoevenagel condensation between an aldehyde and 1,3-indandione, which is used to synthesize 2-arylidene-1-indandiones, a class of compounds showing interesting biological activities.[7] While effective for certain substitution patterns, these methods can be limited by the availability of starting materials and the functional group tolerance under acidic or basic conditions.

The Transition Metal Revolution

The advent of transition-metal catalysis revolutionized the synthesis of substituted indenes, offering milder reaction conditions, superior functional group tolerance, and unprecedented control over regioselectivity.[8][9]

Palladium- and Ruthenium-Catalyzed Reactions: A powerful modern strategy combines Palladium-catalyzed cross-coupling reactions with Ruthenium-catalyzed metathesis.[10] For instance, a Suzuki coupling between a substituted phenol derivative (converted to a triflate) and an appropriate boronic acid can introduce diversity, followed by a ring-closing metathesis (RCM) to construct the five-membered ring.[9][10] This sequential catalysis allows for the controlled construction of highly functionalized indenes from readily available starting materials.[10]

Caption: Workflow for Substituted Indene Synthesis via Sequential Catalysis.

Other Transition Metals (Rh, Ni, Fe, Pt): A wide array of other transition metals have been employed to catalyze indene synthesis:

-

Rhodium(I) catalysts react with 2-(chloromethyl)phenylboronic acid and alkynes to produce indene derivatives with high yields.[9]

-

Nickel catalysts enable the carboannulation of o-bromobenzyl zinc bromide with alkynes.[9]

-

Iron(III) chloride provides an inexpensive and efficient method for cyclizing N-benzylic sulfonamides with internal alkynes.[9]

-

Platinum and Ruthenium salts can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes.[9]

These methods showcase the power of catalysis to activate otherwise inert bonds (like C-H bonds) and to construct the indene core through atom-economical pathways. The choice of catalyst is critical and is dictated by the desired substitution pattern and the functional groups present in the starting materials. For example, palladium catalysts are often chosen for their exceptional reliability in cross-coupling, while ruthenium metathesis catalysts are unparalleled for forming cyclic olefins.

Substituted Indenes in Drug Discovery and Development

The indene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[11][12] This versatility has led to the development of numerous indene-based therapeutic agents.

Anti-Inflammatory and Anticancer Agents

Perhaps the most famous indene-containing drug is Sulindac , a non-steroidal anti-inflammatory drug (NSAID).[2] Further research revealed that metabolites of Sulindac possess anticancer properties, inhibiting cell proliferation by affecting pathways like the Ras/Raf/MAPK signaling cascade.[13][14] This discovery spurred the synthesis of a multitude of new indene derivatives designed as targeted anticancer agents.

Recent studies have focused on developing indene derivatives as tubulin polymerization inhibitors.[15][16] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and apoptosis in cancer cells.[15][16] This mechanism is a clinically validated strategy for cancer chemotherapy.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 12d | K562 (Leukemia) | 0.028 | Tubulin Polymerization Inhibitor | [15] |

| 12d | A549 (Lung Cancer) | 0.031 | Tubulin Polymerization Inhibitor | [15] |

| 12d | HCT116 (Colon Cancer) | 0.087 | Tubulin Polymerization Inhibitor | [15] |

| 12d | MCF-7 (Breast Cancer) | 0.035 | Tubulin Polymerization Inhibitor | [15] |

Table 1: Antiproliferative activity of a potent dihydro-1H-indene derivative (Compound 12d) against various human cancer cell lines.[15]

Neurological and Other Applications

The indene scaffold has also been explored for applications in neuroscience. By modifying the core, researchers have developed potent and selective agonists for the 5-HT₆ serotonin receptor, which is a target for cognitive disorders like Alzheimer's disease.[17] Additionally, various indene derivatives have demonstrated a wide range of other biological activities, including antioxidant, antimicrobial, and anti-angiogenic effects.[7][10][16]

Experimental Protocols: A Validated Synthetic Pathway

To provide a practical, field-proven example, this section details a protocol for the synthesis of substituted indenes based on the powerful sequential Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis (RCM) methodology.

Protocol: Synthesis of Ethyl 1-Ethyl-1H-indene-2-carboxylate

This protocol is adapted from methodologies that utilize the coupling of an allyl acetate with a Grignard reagent, which is a robust method for C-C bond formation at the C1 position.[18]

Objective: To synthesize a C1-alkylated indene derivative, a common structural motif in bioactive indenes.

Step 1: Synthesis of the Allyl Acetate Precursor (Ethyl 1-acetoxy-1H-indene-2-carboxylate)

-

Reactants: To a solution of ethyl 1-hydroxy-1H-indene-2-carboxylate (1.0 eq) in a suitable solvent like dichloromethane, add acetic anhydride (1.5 eq) and a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄) or a base like pyridine.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure allyl acetate. A typical yield for this step is around 80%.[18]

Step 2: Copper-Catalyzed Alkylation with a Grignard Reagent

-

Catalyst Preparation: In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), prepare the organocuprate reagent. Add a catalytic amount of a copper salt (e.g., LiCuBr₂, ~5 mol%) to anhydrous THF and cool to -20°C.

-

Grignard Addition: Slowly add Ethylmagnesium bromide (EtMgBr, 2.0 eq) to the cooled catalyst solution and stir for 15 minutes to generate the dialkyl organocuprate reagent in situ.

-

Substrate Addition: Dissolve the ethyl 1-acetoxy-1H-indene-2-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the organocuprate solution at -20°C.

-

Reaction: Allow the reaction to stir at this temperature, warming slowly to 0°C over 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluent: EtOAc/hexane mixture) to afford the final product, ethyl 1-ethyl-1H-indene-2-carboxylate, as a yellow oil. A typical yield for this alkylation step is approximately 81%.[18]

This self-validating protocol demonstrates a reliable and efficient pathway to access C1-functionalized indenes, which are valuable intermediates for further elaboration in drug discovery programs.

Conclusion and Future Perspectives

The journey of the substituted indene, from a humble component of coal tar to a highly sought-after scaffold in medicinal chemistry, is a testament to the power of synthetic innovation. The development of transition-metal-catalyzed methods has provided chemists with the tools to decorate the indene core with a precision previously unimaginable, unlocking access to novel chemical space and biological activity.[8][12] The successes in developing indene-based anti-inflammatory, anticancer, and neurological agents highlight the scaffold's therapeutic potential.[2][15][17]

Future research will likely focus on developing even more efficient and sustainable synthetic methods, such as C-H activation and photoredox catalysis, to further streamline the synthesis of complex indene derivatives. As our understanding of complex biological pathways deepens, the indene core will undoubtedly continue to serve as a foundational element for the design and discovery of the next generation of therapeutic agents.

References

-

Title: Synthesis of Indenes by the Transition Metal-Mediated Carboannulation of Alkynes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis Source: Organic Chemistry Portal URL: [Link]

-

Title: The Industrial Significance of Indene: A Cornerstone Chemical for Resins and Solvents Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: 2-Arylidene-1-indandiones as Pleiotropic Agents With Antioxidant and Inhibitory Enzymes Activities Source: PubMed URL: [Link]

-

Title: Discovery of indene in TMC-1 Source: AstroPAH Newsletter URL: [Link]

-

Title: Synthesis of indene 126 and reaction mechanism. Source: ResearchGate URL: [Link]

-

Title: Understanding Indene: Properties, Synthesis, and Industrial Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency Source: PMC - NIH URL: [Link]

-

Title: Indene-based scaffolds. 2. An indole-indene switch: discovery of novel indenylsulfonamides as 5-HT6 serotonin receptor agonists Source: PubMed URL: [Link]

-

Title: Recent Advances in the Synthesis of Indanes and Indenes Source: PubMed URL: [Link]

-

Title: Synthesis of indenes Source: Organic Chemistry Portal URL: [Link]

-

Title: Indene - Wikipedia Source: Wikipedia URL: [Link]

-

Title: (PDF) Efficient Synthesis of Substituted Indene Derivatives Source: ResearchGate URL: [Link]

-

Title: Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency Source: Taylor & Francis Online URL: [Link]

-

Title: The Chemistry of Indene: Properties, Reactivity, and Industrial Potential Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: New indene-derivatives with anti-proliferative properties Source: ResearchGate URL: [Link]

-

Title: The 1H‐indene and some examples of indene pharmaceuticals. Source: ResearchGate URL: [Link]

-

Title: Synthetic approaches to multifunctional indenes Source: PMC - PubMed Central - NIH URL: [Link]

-

Title: New indene-derivatives with anti-proliferative properties Source: PubMed URL: [Link]

-

Title: Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Indene - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes [organic-chemistry.org]

- 7. 2-Arylidene-1-indandiones as Pleiotropic Agents with Antioxidant and Inhibitory Enzymes Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Indene synthesis [organic-chemistry.org]

- 10. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Synthesis of Indanes and Indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New indene-derivatives with anti-proliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Indene-based scaffolds. 2. An indole-indene switch: discovery of novel indenylsulfonamides as 5-HT6 serotonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Substituted Indenes: A Guide to Palladium and Ruthenium Catalysis

Introduction: The Significance of the Indene Scaffold

The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Substituted indenes form the core of numerous bioactive compounds and are instrumental in the development of novel therapeutics.[1][2] Their utility also extends to the creation of advanced materials, where they serve as precursors to metallocene catalysts for polymerization and as components of N-heterocyclic carbene ligands.[1][3] Given their broad applicability, the development of efficient and versatile synthetic routes to access structurally diverse indene derivatives is of paramount importance. This application note provides a detailed overview and practical protocols for the synthesis of substituted indenes, focusing on the powerful and distinct catalytic activities of palladium and ruthenium complexes.

Catalytic Strategies: Palladium vs. Ruthenium

Both palladium and ruthenium have emerged as exceptional catalysts for the construction of the indene core, yet they often operate through distinct mechanistic pathways, offering complementary approaches to a wide range of substituted indenes.

Palladium catalysis has been extensively explored and is celebrated for its versatility in forming carbon-carbon bonds.[4] Common palladium-catalyzed routes to indenes involve intramolecular cyclizations, carboannulation of alkynes, and cascade reactions.[5][6][7][8][9][10] These transformations often proceed through well-defined catalytic cycles involving oxidative addition, migratory insertion, and reductive elimination steps.[4]

Ruthenium catalysis , on the other hand, is particularly powerful for its ability to mediate C-H activation and annulation reactions.[11][12][13][14][15][16] Ruthenium catalysts can direct the formation of indenes by activating otherwise inert C-H bonds, often with the assistance of a directing group, and subsequently coupling them with alkynes or other partners.[11][12] This approach offers a highly atom-economical and step-economical pathway to functionalized indenes.

Mechanistic Insights: The Catalytic Cycles

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes. Below are simplified representations of the catalytic cycles for palladium- and ruthenium-catalyzed indene synthesis.

Palladium-Catalyzed Carboannulation

A common palladium-catalyzed route involves the carboannulation of an internal alkyne with an aryl halide. The catalytic cycle typically proceeds as follows:

Figure 1: A simplified catalytic cycle for palladium-catalyzed indene synthesis via carboannulation of an aryl halide and an alkyne.

In this cycle, the active Pd(0) catalyst undergoes oxidative addition with an aryl halide. The resulting Ar-Pd(II)-X complex then coordinates with an alkyne, followed by migratory insertion. An intramolecular carbopalladation event forms the five-membered ring, and subsequent β-hydride elimination and reductive elimination regenerate the Pd(0) catalyst and release the indene product.

Ruthenium-Catalyzed C-H Activation and Annulation

Ruthenium-catalyzed synthesis of indenes often leverages a directing group (DG) on the aromatic substrate to achieve regioselective C-H activation.

Sources

- 1. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides, [1]benzothieno[3,2-b]quinoline-4-carboxamides and 10H-quindoline-4-carboxamides: evaluation of structure-activity relationships for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and catalytic activity of ruthenium indenylidene complexes bearing unsymmetrical NHC containing a heteroaromatic moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Palladium-catalyzed allene synthesis enabled by β-hydrogen elimination from sp2-carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Synthesis of Indenones via Palladium‐Catalyzed Ligand‐Free Carbonylation / Advanced Synthesis & Catalysis, 2019 [sci-hub.st]

- 6. Palladium-catalyzed synthesis of indene derivatives via propargylic carbonates with in situ generated organozinc compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. divyarasayan.org [divyarasayan.org]

- 8. Palladium-catalyzed synthesis of indene-1-acetates via sequential double carbopalladation and aryloxycarbonylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Ruthenium-catalyzed hydroarylation reactions as the strategy towards the synthesis of alkylated arenes and substituted alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ruthenium-catalyzed C–H functionalization of indoles and indolines with 7-azabenzonorbornadienes: access to aminodihydronaphthyl indoles and indolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Ruthenium(II)-Catalyzed Sequential C-H/N-H Alkene Annulation Cascade of Phenanthroimidazoles: Synthesis and Photophysical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes & Protocols: Indene-Fullerene Derivatives as Advanced Electron Transport Layers in Perovskite Solar Cells

Foreword: The Critical Role of Interfacial Engineering in Perovskite Photovoltaics

The unprecedented rise in power conversion efficiencies (PCEs) of perovskite solar cells (PSCs) has positioned them at the forefront of next-generation photovoltaic research. However, the long-term stability and performance of these devices are intrinsically linked to the quality of the interfaces between the perovskite absorber and the charge transport layers. The electron transport layer (ETL) is of paramount importance, as it is responsible for efficiently extracting and transporting electrons from the perovskite layer while simultaneously blocking holes. In this context, fullerene derivatives have emerged as a cornerstone for high-performance PSCs, particularly in the inverted (p-i-n) device architecture.[1][2][3] This guide provides an in-depth exploration of indene-fullerene derivatives, a class of materials that offer significant advantages in tuning the electronic properties and passivating defects at the perovskite/ETL interface.

Introduction to Indene-Fullerene Derivatives

Fullerenes, particularly C60 and its derivatives like phenyl-C61-butyric acid methyl ester (PCBM), are widely used as ETLs in PSCs due to their excellent electron-accepting properties, high electron mobility, and suitability for low-temperature solution processing.[1][2] However, the pristine fullerene's limited solubility and the energy level mismatch with some perovskite compositions can limit device performance.[2][3] Indene-fullerene derivatives, such as the well-studied indene-C60 bisadduct (ICBA), offer a versatile platform for overcoming these limitations.[1][4][5][6][7]

The addition of an indene group to the fullerene cage through a Diels-Alder cycloaddition reaction allows for the fine-tuning of the molecule's electronic properties, particularly its Lowest Unoccupied Molecular Orbital (LUMO) energy level.[1][8][9] This is crucial for optimizing the energy level alignment at the perovskite/ETL interface, which in turn can enhance the open-circuit voltage (VOC) of the solar cell.[4][7]

Key Advantages of Indene-Fullerene Derivatives:

-

Tunable Energetics: The functionalization of the indene moiety allows for precise control over the LUMO energy level, enabling better energy level alignment with the perovskite's conduction band.[1][2][4]

-

Improved Solubility: Compared to pristine fullerenes, many indene-fullerene derivatives exhibit enhanced solubility in common organic solvents, facilitating solution-based device fabrication.[3]

-

Defect Passivation: Functional groups on the indene moiety can interact with and passivate defects on the perovskite surface, particularly uncoordinated Pb2+ ions, thereby reducing non-radiative recombination losses.[1][10][11][12][13]

-

Enhanced Morphological Control: The use of indene-fullerene derivatives can lead to more uniform and conformal ETL films, improving charge extraction and transport.[2]

Synthesis and Physicochemical Properties

The synthesis of indene-fullerene adducts is typically achieved through a [4+2] Diels-Alder cycloaddition reaction between an indene derivative and C60 fullerene.[1][8][9] This synthetic route offers a versatile method to produce a wide range of derivatives with different functional groups.[1][2]

General Synthesis Workflow

Caption: General workflow for the synthesis of indene-fullerene adducts.

Electrochemical and Photophysical Properties

The Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels are critical parameters for determining the suitability of a material as an ETL.[1][2] These are typically determined experimentally using cyclic voltammetry (CV).[1] The functionalization of the fullerene core with an indene moiety generally shifts the first reduction potential to more negative values compared to pristine C60, indicating an electron-releasing effect from the indene group.[1]

| Derivative | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |

| PCBM | -6.1 | -3.9 | 2.2 | [5] |

| ICBA | -5.93 | -3.73 | 2.2 | [7] |

| NH2-ICMA | -5.53 | -3.67 | 1.86 | [1] |

| NHAc-ICMA | -6.20 | -3.69 | 2.51 | [1] |

| NHAc-Me-ICMA | -6.20 | -3.71 | 2.49 | [1] |

Note: Values are approximate and can vary based on measurement conditions.

Role in Perovskite Solar Cells: ETL and Interfacial Modifier

Indene-fullerene derivatives primarily function as the ETL in inverted (p-i-n) PSCs.[1][3] However, their role can be multifaceted, also acting as an electron extraction layer (EEL) and a defect passivator at the perovskite interface.[14][15][16]

Electron Transport vs. Electron Extraction

While a good ETL must transport electrons efficiently, the initial extraction of electrons from the perovskite is a critical step. Some fullerene derivatives are excellent electron extractors but poor bulk transporters.[14][15][16] In such cases, a bilayer ETL approach, where a thin layer of the derivative acts as an EEL at the perovskite interface, and a more conductive material like C60 is used for bulk transport, can be highly effective.[14][16][17]

Sources

- 1. Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural modification of fullerene derivates for high-performance inverted perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Indene-C(60) bisadduct: a new acceptor for high-performance polymer solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Defect mitigation via fullerene-based functional additives for enhanced efficiency and stability in tin perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA08566C [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Sci-Hub. Effect of Fullerene Passivation on the Charging and Discharging Behavior of Perovskite Solar Cells: Reduction of Bound Charges and Ion Accumulation / ACS Applied Materials & Interfaces, 2018 [sci-hub.sg]

- 13. researchgate.net [researchgate.net]

- 14. The role of fullerene derivatives in perovskite solar cells: electron transporting or electron extraction layers? - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

Protocol for the Synthesis, Purification, and Characterization of Indene-Fullerene Adducts

Introduction: The Significance of Indene-Fullerene Adducts

Fullerenes, particularly Buckminsterfullerene (C60), have garnered significant interest in materials science and medicinal chemistry due to their unique electronic and structural properties. However, the inherent low solubility of pristine fullerenes in common organic solvents limits their processability and broader application. To overcome this, the covalent functionalization of the fullerene cage is a widely adopted strategy. Among the various functionalization methods, the formation of indene-fullerene adducts has emerged as a promising avenue, particularly in the field of organic photovoltaics (OPVs). These adducts often exhibit improved solubility and tailored electronic properties, making them excellent electron acceptor materials in bulk heterojunction solar cells.[1][2] This application note provides a comprehensive guide for the synthesis, purification, and characterization of indene-C60 adducts, intended for researchers in materials science, organic chemistry, and drug development.

Reaction Mechanism: The Diels-Alder [4+2] Cycloaddition

The synthesis of indene-fullerene adducts is typically achieved through a [4+2] Diels-Alder cycloaddition reaction.[3] This pericyclic reaction involves the interaction between a conjugated diene and a dienophile to form a cyclohexene ring. In this specific case, fullerene (C60) acts as the dienophile, and an in situ generated isoindene serves as the diene.

The reaction is initiated by a thermal[4][5]-hydrogen shift in the indene molecule at elevated temperatures, leading to the formation of the more reactive, non-aromatic isoindene intermediate. This isoindene then readily undergoes a cycloaddition reaction with one of the electron-rich double bonds on the fullerene cage. The most common site of addition is at a[6][6] ring junction of the fullerene.

graph "Diels-Alder Reaction Mechanism" {

layout=dot;

rankdir="LR";

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9];

Indene [label="Indene", fillcolor="#F1F3F4"];

Heat [label="Heat (Δ)", shape=plaintext, fontcolor="#EA4335"];

Isoindene [label="Isoindene (in situ)", fillcolor="#F1F3F4"];

Fullerene [label="Fullerene (C60)", fillcolor="#F1F3F4"];

TransitionState [label="Transition State", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];

Adduct [label="Indene-Fullerene Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Indene -> Heat [arrowhead=none];

Heat -> Isoindene [label="[1,5]-H Shift"];

{Isoindene, Fullerene} -> TransitionState [label="[4+2] Cycloaddition"];

TransitionState -> Adduct;

}

Caption: Workflow for the purification of indene-fullerene adducts.

Characterization of Indene-Fullerene Adducts

Thorough characterization is essential to confirm the structure and purity of the synthesized adduct.

Spectroscopic Analysis

Technique Expected Observations for Indene-C60 Monoadduct ¹H NMR (in CDCl₃) Aromatic protons from the indene moiety (typically in the range of 7.0-8.0 ppm). Aliphatic protons from the indene moiety (typically in the range of 3.0-5.0 ppm). The specific chemical shifts and coupling patterns will depend on the exact structure of the adduct. ¹³C NMR (in CDCl₃) A large number of signals in the aromatic region (120-150 ppm) corresponding to the sp² carbons of the fullerene cage. The symmetry of the C60 cage is broken upon addition, leading to a complex spectrum. Signals corresponding to the carbons of the indene moiety. UV-Vis (in Toluene) A characteristic absorption peak around 430 nm, which is indicative of a[6][6]-closed monoadduct of C60.[7] The sharp absorption features of pristine C60 in the visible region will be absent. Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the indene-C60 adduct (C₇₀H₈, MW ≈ 836.8 g/mol ).

Conclusion

This application note provides a detailed and reliable protocol for the synthesis, purification, and characterization of indene-fullerene adducts. The Diels-Alder cycloaddition reaction is a robust method for the functionalization of fullerenes, and the procedures outlined herein can be adapted for the synthesis of a variety of indene-fullerene derivatives. The successful synthesis and characterization of these materials are crucial for their application in advanced materials and technologies, particularly in the development of next-generation organic solar cells.

References

-

Barham, J. P., Tanaka, S., Koyama, E., Ohneda, N., Okamoto, T., Odajima, H., Sugiyama, J., & Norikane, Y. (2018). Selective, Scalable Synthesis of C60-Fullerene/Indene Monoadducts Using a Microwave Flow Applicator. The Journal of Organic Chemistry, 83(9), 5014–5023. [Link]

-

Bacanu, G. R., Hoffman, G., Amponsah, M., Concistrè, M., Whitby, R. J., & Levitt, M. H. (2020). Fine structure in the solution state 13C-NMR spectrum of C60 and its endofullerene derivatives. Physical Chemistry Chemical Physics, 22(21), 11693–11703. [Link]

-

He, Y., Chen, Y., Zhang, J., & Li, Y. (2011). Single crystalline indene-C60 bisadduct: Isolation and application in polymer solar cells. Journal of Materials Chemistry, 21(41), 16354-16360. [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

-

Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

-

Barham, J. P., Tanaka, S., Koyama, E., Ohneda, N., Okamoto, T., Odajima, H., Sugiyama, J., & Norikane, Y. (2018). Selective, Scalable Synthesis of C 60 -Fullerene/Indene Monoadducts Using a Microwave Flow Applicator. ResearchGate. [Link]

-

Li, Y., et al. (2012). Unexpected Diels–Alder reaction offullerene with electron-deficient ferrocenes as cyclopentadiene surrogates. Chemical Communications, 48(79), 9858-9860. [Link]

-

Li, C., et al. (2017). Towards a full understanding of regioisomer effects of indene-C60 bisadduct acceptors in bulk heterojunction polymer solar cells. Journal of Materials Chemistry A, 5(18), 8447-8455. [Link]

-

Pérez, A. L., et al. (2021). Catalytic Stereodivergent Functionalization of H2@C60. The Royal Society of Chemistry. [Link]

-

Barham, J. P., et al. (2018). Selective, Scalable Synthesis of C60-Fullerene/Indene Monoadducts Using a Microwave Flow Applicator. ACS Publications. [Link]

-

He, Y., et al. (2010). Indene-C60 Bisadduct: A New Acceptor for High-Performance Polymer Solar Cells. ElectronicsAndBooks. [Link]

-

Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500. [Link]

-

Martín, N., et al. (2013). Growth of Fullerene Fragments Using the Diels-Alder Cycloaddition Reaction: First Step towards a C60 Synthesis by Dimerization. International Journal of Molecular Sciences, 14(5), 9845-9857. [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

-

Wikipedia. (2024, January 23). Diels–Alder reaction. [Link]

-

ResearchGate. (n.d.). 2D NMR 1 H-13 C spectrum of the cycloadduct (3). [Link]

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

-

Zhang, X., et al. (2019). The Study of the Optical Properties of C60 Fullerene in Different Organic Solvents. SciSpace. [Link]

-

Barham, J. P., et al. (2018). Selective, Scalable Synthesis of C60-Fullerene/Indene Monoadducts Using a Microwave Flow Applicator. ACS Publications. [Link]

-

Kadrowski, B. (2020, October 6). Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point [Video]. YouTube. [Link]

-

Barham, J. P., et al. (2018). Selective, Scalable Synthesis of C60-Fullerene/Indene Monoadducts Using a Microwave Flow Applicator. PubMed. [Link]

-

Li, C., et al. (2017). Towards a full understanding of regioisomer effects of indene-C60 bisadduct acceptors in bulk heterojunction polymer solar cells. Journal of Materials Chemistry A, 5(18), 8447-8455. [Link]

-

University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

-

Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Towards a full understanding of regioisomer effects of indene-C60 bisadduct acceptors in bulk heterojunction polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bromo-indenes

Welcome to the technical support center for the synthesis of bromo-indenes. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile synthetic intermediates. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and side reactions encountered during the bromination of indenes. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.

Table of Contents

-

Frequently Asked Questions (FAQs)

-

What are the most common side products in the synthesis of bromo-indenes?

-

How can I control the regioselectivity of indene bromination?

-

My reaction mixture turned dark brown/black. What is the likely cause and how can I prevent it?

-

I see multiple spots on my TLC plate after the reaction. What are they likely to be?

-

-

Troubleshooting Guide: Common Issues and Solutions

-

Issue 1: Low Yield of the Desired Bromo-indene

-

Issue 2: Formation of Multiple Isomers

-

Issue 3: Over-bromination of the Indene Scaffold

-

Issue 4: Polymerization of the Starting Material

-

-

Protocol 1: Selective Allylic Bromination of Indene using N-Bromosuccinimide (NBS)

-

Protocol 2: Electrophilic Addition of Bromine to Indene

-

Purification Protocol: Separation of Bromo-indene Isomers and Side Products

-

Identification of Side Products by NMR Spectroscopy

-

References

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of bromo-indenes?

The synthesis of bromo-indenes can be accompanied by the formation of several side products, the nature and quantity of which depend on the reaction conditions and the brominating agent used. The most frequently encountered side products include:

-

Over-brominated products: The addition of more than one bromine atom to the indene scaffold can lead to the formation of dibromo- and even tribromo-indenes or -indanes.[1] For example, direct bromination of tetrahydro-1H-indene can yield tetrabromo-octahydroindene isomers.

-

Isomeric products: Depending on the reaction mechanism, a mixture of constitutional isomers (e.g., 1-bromo-, 2-bromo-, or 3-bromo-indene) and stereoisomers can be formed.[2]

-

Solvent adducts: If a nucleophilic solvent is used, it can be incorporated into the product. For instance, in the presence of water, bromohydrins are formed, while acetic acid can lead to the formation of bromoacetates.[1][3][4]

-

Polymerization/Oligomerization products: Indene is susceptible to polymerization, especially in the presence of acid catalysts or under radical conditions. This can result in the formation of dimers, trimers, and higher oligomers, which can significantly reduce the yield of the desired monomeric bromo-indene.

Q2: How can I control the regioselectivity of indene bromination?

Controlling the position of bromination on the indene ring is a critical aspect of the synthesis. The regioselectivity is primarily determined by the choice of the brominating agent and the reaction mechanism it favors:

-

For allylic bromination (to obtain 3-bromo-1H-indene): The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or under photochemical conditions is the method of choice. The reaction proceeds via a resonance-stabilized allylic radical intermediate, leading to bromination at the C3 position. It is crucial to use a non-polar solvent like carbon tetrachloride (CCl₄) to suppress competing ionic reactions.[5]

-

For electrophilic addition (to obtain trans-1,2-dibromoindane): The reaction of indene with molecular bromine (Br₂) in a non-nucleophilic solvent (e.g., dichloromethane or carbon tetrachloride) at low temperatures favors the electrophilic addition across the double bond. This reaction proceeds through a cyclic bromonium ion intermediate, resulting in the anti-addition of two bromine atoms.[6]

The interplay between reaction conditions and the desired isomer is crucial and is further detailed in the protocols below.

Q3: My reaction mixture turned dark brown/black. What is the likely cause and how can I prevent it?

A dark brown or black reaction mixture is often an indication of polymerization of the indene starting material. Indene is known to polymerize readily in the presence of acids or radical species. The formation of polymeric byproducts not only consumes the starting material, reducing the yield of the desired bromo-indene, but also complicates the purification process.

Prevention Strategies:

-

Control the temperature: Perform the bromination at low temperatures (e.g., 0 °C or below) to minimize the rate of polymerization.

-

Avoid acidic conditions: If not essential for the desired reaction pathway, avoid the use of strong acids. If an acid is required, use it in catalytic amounts and at low temperatures.

-

Use a radical inhibitor (for non-radical pathways): For electrophilic bromination with Br₂, the addition of a small amount of a radical inhibitor, such as hydroquinone, can suppress unwanted radical-induced polymerization.

-

Slow addition of reagents: Add the brominating agent slowly to the solution of indene to maintain a low concentration of the reactive species at any given time.

-

Work under an inert atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation and the formation of radical species from atmospheric oxygen.

Q4: I see multiple spots on my TLC plate after the reaction. What are they likely to be?

The presence of multiple spots on a TLC plate is a common observation in indene bromination and typically indicates a mixture of products and unreacted starting material. The identity of these spots can often be inferred from their relative polarities (Rf values):

-

Highest Rf value (least polar): This is often the unreacted indene, being a nonpolar hydrocarbon.

-

Intermediate Rf value(s): The desired mono-bromo-indene product(s) will typically have a slightly lower Rf value than indene due to the increased polarity of the C-Br bond. If multiple isomeric bromo-indenes are present, they may appear as closely spaced spots or even a single elongated spot.

-

Lower Rf value(s): Dibromo- and other poly-brominated products will be more polar than the mono-bromo product and will thus have lower Rf values.

-

Spots close to the baseline (most polar): Highly polar impurities, such as bromohydrins (if water is present) or polymeric materials, will have very low Rf values and may even streak from the baseline.

Running co-spots with the starting material can help to identify the corresponding spot in the reaction mixture. For a more definitive identification of the various products, it is recommended to perform column chromatography to separate the components and then analyze each fraction by NMR spectroscopy or GC-MS.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of bromo-indenes.

| Symptom | Possible Cause(s) | Suggested Solutions & Optimizations |

| Issue 1: Low Yield of the Desired Bromo-indene | 1. Polymerization of indene: The starting material is consumed by polymerization, a common side reaction. | - Lower the reaction temperature: Conduct the reaction at 0 °C or below. - Add the brominating agent slowly: This maintains a low concentration of reactive species. - Use a radical inhibitor (for non-radical reactions): Add a small amount of a compound like hydroquinone. - Ensure the absence of strong acids, unless required for the specific mechanism. |

| 2. Incomplete reaction: The reaction has not gone to completion. | - Monitor the reaction closely by TLC or GC-MS. - Increase the reaction time or temperature slightly, while being mindful of increasing side reactions. - Ensure the stoichiometry of the reagents is correct. | |

| 3. Loss of product during work-up or purification: The product is volatile or is lost during extraction or chromatography. | - Use a gentle work-up procedure. - Be cautious during solvent removal under reduced pressure, as some bromo-indenes can be volatile. - Optimize the column chromatography conditions to ensure good separation and recovery. | |

| Issue 2: Formation of Multiple Isomers | 1. Mixed reaction mechanisms: The reaction conditions may be allowing both radical and electrophilic pathways to occur simultaneously. | - For selective allylic bromination: Use freshly recrystallized NBS, a radical initiator, and a non-polar solvent. Exclude light if a thermal initiator is used. - For selective electrophilic addition: Use Br₂ in a non-polar, aprotic solvent in the dark and at low temperatures to disfavor radical reactions.[6] |

| 2. Allylic rearrangement: In radical bromination, the intermediate allylic radical is resonance-stabilized, which can lead to the formation of different constitutional isomers. | - This is an inherent feature of the mechanism. The product ratio may be influenced by the thermodynamic stability of the resulting alkenes. Separation by chromatography is usually required. | |

| 3. Stereoisomers: Electrophilic addition of Br₂ results in anti-addition, leading to specific stereoisomers. | - The formation of stereoisomers is expected. The specific stereoisomers formed will depend on the stereochemistry of the starting indene (if substituted). | |

| Issue 3: Over-bromination of the Indene Scaffold | 1. Incorrect stoichiometry: An excess of the brominating agent has been used. | - Use a 1:1 stoichiometry of the brominating agent to indene for mono-bromination. - Add the brominating agent slowly to the indene solution to avoid localized high concentrations. |

| 2. High reactivity of the mono-bromo-indene: The product itself can react further with the brominating agent. | - Monitor the reaction carefully and stop it as soon as the starting material is consumed. - Lowering the reaction temperature can help to improve selectivity. | |

| Issue 4: Polymerization of the Starting Material | 1. Presence of acid: Trace amounts of acid can catalyze the polymerization of indene. | - Use acid-free glassware and reagents. - Consider adding a non-nucleophilic base, such as pyridine or 2,6-lutidine, in small amounts to scavenge any acid formed. |

| 2. Radical polymerization: Radicals can initiate the polymerization of the alkene. | - As mentioned for low yield, use a radical inhibitor for non-radical reactions. - For radical reactions, use a controlled concentration of the radical initiator. | |

| 3. High reaction temperature: Higher temperatures accelerate the rate of polymerization. | - Maintain a low reaction temperature throughout the addition and reaction time. |

Protocol 1: Selective Allylic Bromination of Indene using N-Bromosuccinimide (NBS)

This protocol is designed for the selective synthesis of 3-bromo-1H-indene, a key intermediate for further functionalization. The reaction proceeds via a free radical mechanism.

Materials:

-

Indene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indene (1.0 eq) and anhydrous carbon tetrachloride.

-

Addition of Reagents: Add recrystallized NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux until the reaction is complete. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide is floating on top of the solvent.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate).

-

Causality Behind Experimental Choices:

-

Recrystallized NBS: Commercial NBS can contain bromine, which can lead to electrophilic addition side products. Using freshly recrystallized NBS minimizes this.[7]

-

AIBN/Benzoyl Peroxide: These are radical initiators that facilitate the formation of the initial bromine radical, which is necessary for the abstraction of an allylic hydrogen from indene.

-

Anhydrous CCl₄: A non-polar, aprotic solvent is used to prevent the formation of bromohydrins and to disfavor the formation of ionic intermediates that could lead to electrophilic addition.

-

Reflux Conditions: The reaction requires thermal energy to initiate the decomposition of AIBN and to promote the radical chain reaction.

-

Sodium Bicarbonate Wash: This step neutralizes any acidic byproducts, such as HBr, which could catalyze the polymerization of any unreacted indene or the product.

Diagram of the Allylic Bromination Workflow:

Caption: Workflow for the selective allylic bromination of indene.

Protocol 2: Electrophilic Addition of Bromine to Indene

This protocol describes the synthesis of trans-1,2-dibromoindane via the electrophilic addition of molecular bromine across the double bond of indene.

Materials:

-

Indene

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium thiosulfate solution, 10% aqueous

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add indene (1.0 eq) dissolved in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Addition of Bromine: Prepare a solution of bromine (1.0 eq) in dichloromethane and add it to the dropping funnel. Add the bromine solution dropwise to the stirred indene solution at 0 °C. The characteristic red-brown color of bromine should disappear upon addition.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Monitor the reaction by TLC to ensure all the indene has been consumed.

-

Work-up:

-

Quench the reaction by adding 10% aqueous sodium thiosulfate solution to destroy any excess bromine.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the solution under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes).

-

Causality Behind Experimental Choices:

-

Molecular Bromine (Br₂): This is the classic reagent for the electrophilic bromination of alkenes.

-

Anhydrous Dichloromethane: An inert, aprotic solvent is used to prevent its participation in the reaction.

-

Low Temperature (0 °C): This helps to control the exothermicity of the reaction and minimizes side reactions such as polymerization and potential radical pathways.

-